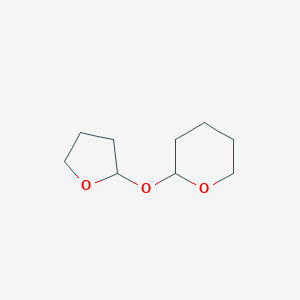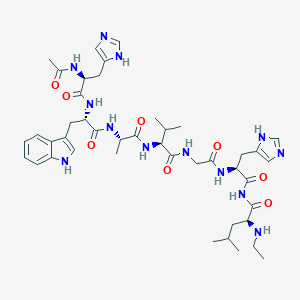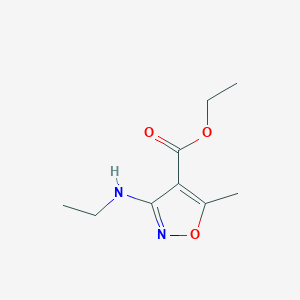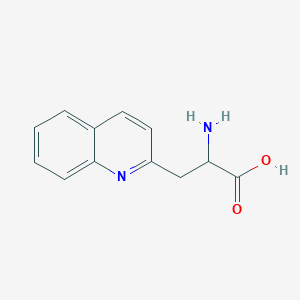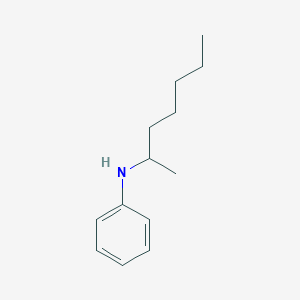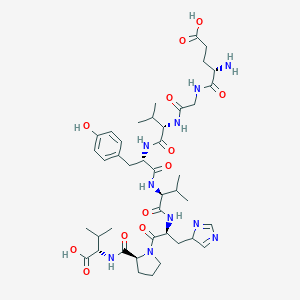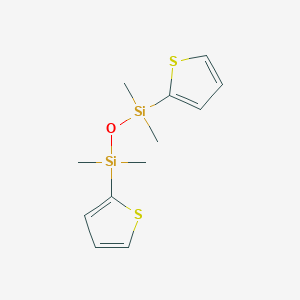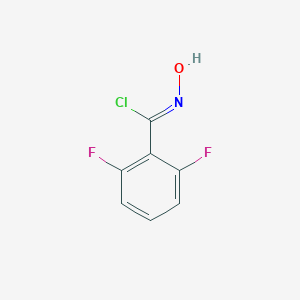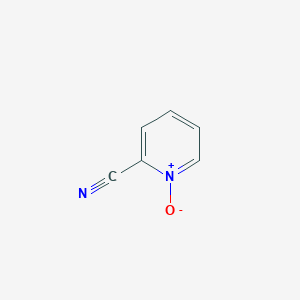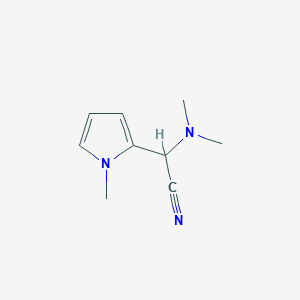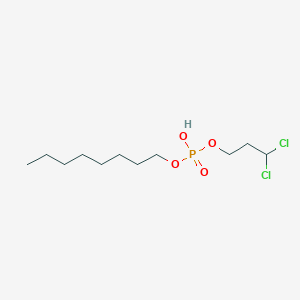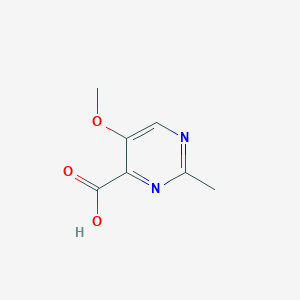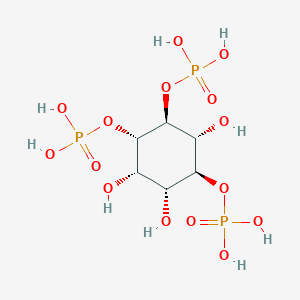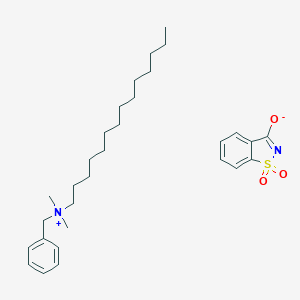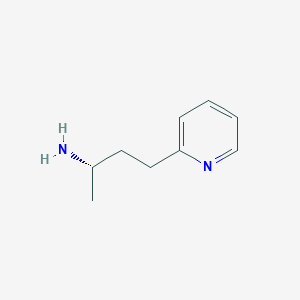
(2S)-4-pyridin-2-ylbutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-pyridin-2-ylbutan-2-amine, also known as PBA, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBA is a chiral compound with a molecular weight of 174.24 g/mol and a chemical formula of C10H14N2.
Wirkmechanismus
The mechanism of action of (2S)-4-pyridin-2-ylbutan-2-amine is not fully understood, but it is thought to act on various signaling pathways in the body. (2S)-4-pyridin-2-ylbutan-2-amine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism. (2S)-4-pyridin-2-ylbutan-2-amine also inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemische Und Physiologische Effekte
(2S)-4-pyridin-2-ylbutan-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells. (2S)-4-pyridin-2-ylbutan-2-amine has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, (2S)-4-pyridin-2-ylbutan-2-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-4-pyridin-2-ylbutan-2-amine for lab experiments is its low toxicity and high solubility in water. This makes it a suitable compound for in vitro and in vivo studies. However, (2S)-4-pyridin-2-ylbutan-2-amine is a chiral compound, which means that it has two enantiomers that may have different biological activities. This can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on (2S)-4-pyridin-2-ylbutan-2-amine. One area of interest is its potential as a treatment for metabolic disorders, such as diabetes and obesity. Further studies are needed to determine the optimal dosage and duration of treatment for these conditions. Another area of interest is the potential use of (2S)-4-pyridin-2-ylbutan-2-amine as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more research is needed to fully understand the mechanism of action of (2S)-4-pyridin-2-ylbutan-2-amine and its potential interactions with other signaling pathways in the body.
Synthesemethoden
(2S)-4-pyridin-2-ylbutan-2-amine can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with (S)-2-amino-1-butanol in the presence of a reducing agent. The resulting intermediate is then treated with an acid to obtain (2S)-4-pyridin-2-ylbutan-2-amine in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2S)-4-pyridin-2-ylbutan-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. (2S)-4-pyridin-2-ylbutan-2-amine has also been investigated as a potential treatment for metabolic disorders, such as diabetes and obesity, due to its ability to regulate glucose and lipid metabolism.
Eigenschaften
CAS-Nummer |
111623-56-4 |
|---|---|
Produktname |
(2S)-4-pyridin-2-ylbutan-2-amine |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(2S)-4-pyridin-2-ylbutan-2-amine |
InChI |
InChI=1S/C9H14N2/c1-8(10)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6,10H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
GWKSNKWKKKLHMV-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CCC1=CC=CC=N1)N |
SMILES |
CC(CCC1=CC=CC=N1)N |
Kanonische SMILES |
CC(CCC1=CC=CC=N1)N |
Synonyme |
2-Pyridinepropanamine,alpha-methyl-,(S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



